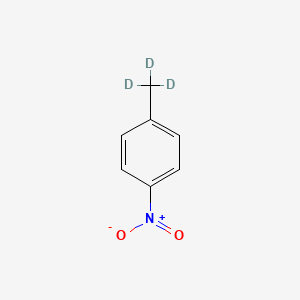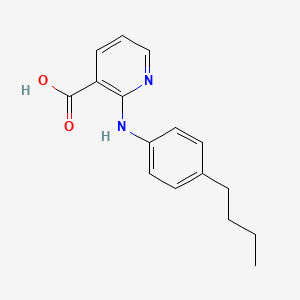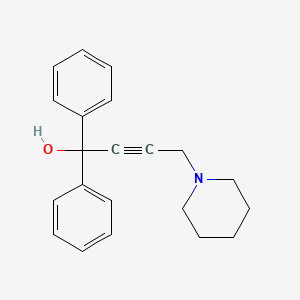
1,1-Diphenyl-4-piperidino-2-butyn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Halocins, also known as diferidin, belongs to the class of organic compounds known as diphenylmethanes. Diphenylmethanes are compounds containing a diphenylmethane moiety, which consists of a methane wherein two hydrogen atoms are replaced by two phenyl groups. Halocins is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, halocins is primarily located in the membrane (predicted from logP).
Applications De Recherche Scientifique
Stereochemical Studies
1,1-Diphenyl-4-piperidino-2-butyn-1-ol has been involved in stereochemical studies to determine the absolute and relative configuration of certain diastereomeric amino-alcohols. This involves chemical correlation methods to assign configurations to diastereomers obtained from specific reactions (Tramontini, Angiolini, Fouquey, & Jacques, 1973).
Synthesis of Allenylzinc and Indium Reagents
The compound has been used in the synthesis of enantiomers of 4-TIPS-3-butyn-2-ol, leading to the creation of allenylzinc and indium reagents. These reagents, derived from 1,1-Diphenyl-4-piperidino-2-butyn-1-ol, demonstrate high yield and enantioselectivity in certain reactions (Marshall, Eidam, & Eidam, 2006).
Parkinsonism Model Research
This compound has been studied for its potential in parkinsonism model research. Specifically, it has shown antihaloperidol activity, indicating its possible use in understanding and treating parkinsonism. This research is significant given the increase in parkinsonism diagnoses with an aging population (Tonkopii et al., 2000).
Formation of Coordinated Ligands
Research has also focused on the formation of coordinated ligands involving 1,1-Diphenyl-4-piperidino-2-butyn-1-ol. This includes the synthesis of cationic complexes through dehydration and deprotonation processes, leading to neutral complexes with specific ligand structures (Puerta, Valerga, & Palacios, 2008).
Propriétés
Numéro CAS |
972-04-3 |
|---|---|
Nom du produit |
1,1-Diphenyl-4-piperidino-2-butyn-1-ol |
Formule moléculaire |
C21H23NO |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
1,1-diphenyl-4-piperidin-1-ylbut-2-yn-1-ol |
InChI |
InChI=1S/C21H23NO/c23-21(19-11-4-1-5-12-19,20-13-6-2-7-14-20)15-10-18-22-16-8-3-9-17-22/h1-2,4-7,11-14,23H,3,8-9,16-18H2 |
Clé InChI |
MGWAMKURIHGGNO-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC#CC(C2=CC=CC=C2)(C3=CC=CC=C3)O |
SMILES canonique |
C1CCN(CC1)CC#CC(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Autres numéros CAS |
972-04-3 120501-02-2 |
Solubilité |
13 [ug/mL] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



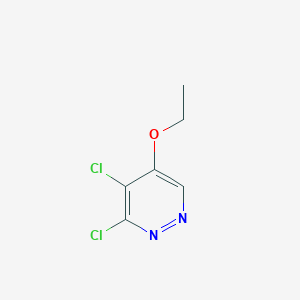

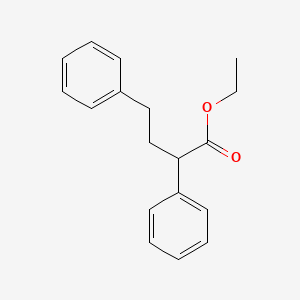
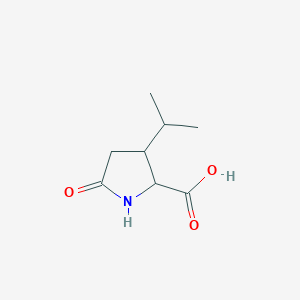
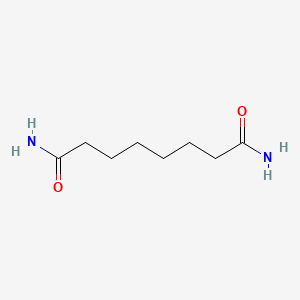
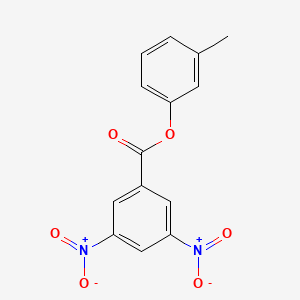


![[4-(6-Amino-8-bromopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B1619168.png)
